5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile: Chemical Profile
5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile (CAS 1471468-84-4) is a heterocyclic compound featuring a partially saturated quinoline core with a carbonyl group at the 5-position and a nitrile substituent at the 2-position . The molecule has the molecular formula C10H8N2O and a molecular weight of 172.18 g/mol . It is commercially available as a research chemical from multiple reputable vendors with reported purities ranging from 96% to 97% . The compound exhibits moderate lipophilicity with a calculated LogP of 1.47228 and a topological polar surface area (TPSA) of 53.75 Ų, possessing three hydrogen bond acceptors and no hydrogen bond donors . These physicochemical properties position the compound as a building block of interest in medicinal chemistry and chemical biology research.
1
Dual functional handle: 5-oxo and 2-carbonitrile substitution on a partially saturated quinoline scaffold
2
Distinct physicochemical profile vs non-oxidized analogs; reported H-bond acceptor and TPSA context
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Research-grade building block available from multiple vendors; purity range supports medicinal chemistry procurement
While multiple tetrahydroquinoline derivatives share a common core scaffold, 5-oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile possesses a unique combination of the 5-oxo and 2-carbonitrile functional groups that fundamentally alter its physicochemical profile compared to both non-oxygenated analogs (e.g., 5,6,7,8-tetrahydroquinoline-2-carbonitrile, CAS 150459-78-2) and regioisomeric carbonitrile derivatives . The presence of the 5-oxo group introduces an additional hydrogen bond acceptor and substantially modifies the compound's LogP and topological polar surface area (TPSA) relative to the unoxidized comparator [1]. These differences are not cosmetic; they translate into divergent solubility characteristics, chromatographic behavior, and potential biological target engagement profiles . Substituting this compound with a structurally related analog in a synthetic pathway or biological assay without rigorous re-validation would introduce uncontrolled variables that could invalidate structure-activity relationship (SAR) conclusions or lead to failed synthetic transformations. The quantitative evidence presented below delineates the specific, measurable points of differentiation that justify the selection of this precise compound for applications where the 5-oxo and 2-carbonitrile functionalities are required.
Non-oxidized analog mismatch
Tetrahydroquinolines lacking the 5-oxo group have fewer H-bond acceptors and higher LogP; solubility and target engagement may shift significantly.
Regioisomeric 3-carbonitrile comparator
The 3-carbonitrile isomer shares molecular formula but differs in nitrile position; reactivity and SAR interpretation may not transfer without experimental verification.
Unfunctionalized tetrahydroquinoline
Compounds without the 2-carbonitrile group require additional synthetic steps to introduce this handle, altering synthesis route efficiency and intermediate utility.
[1] yybyy. 5,6,7,8-tetrahydroquinoline-2-carbonitrile, CAS 150459-78-2. Accessed April 2026. View Source
H-Bond Acceptors and Lipophilicity vs. Non-Oxidized Analog
The presence of the 5-oxo group in 5-oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile significantly increases the number of hydrogen bond acceptors from 2 to 3 and reduces LogP from 1.832 to 1.472 relative to its non-oxidized analog 5,6,7,8-tetrahydroquinoline-2-carbonitrile (CAS 150459-78-2) [1].
H-Bond & LogP vs non-oxidized analogReported
H_Acceptors: 3 vs 2 LogP: 1.47 vs 1.83
H-bond capacity increases, lipophilicity decreases; may influence solubility and target interaction context.
Increased hydrogen bond acceptor capacity enhances aqueous solubility and potential for intermolecular interactions with biological targets or chromatographic stationary phases, directly impacting assay design and purification strategies.
[1] yybyy. 5,6,7,8-tetrahydroquinoline-2-carbonitrile, CAS 150459-78-2. Accessed April 2026. View Source
TPSA and Membrane Permeability
5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile exhibits a TPSA of 53.75 Ų, which is 17.07 Ų higher than the 36.68 Ų TPSA of 5,6,7,8-tetrahydroquinoline-2-carbonitrile [1]. This difference is primarily attributable to the additional carbonyl oxygen.
A higher TPSA is inversely correlated with passive membrane permeability, particularly across the blood-brain barrier. Researchers targeting CNS applications would thus strongly favor the comparator, whereas those seeking reduced CNS penetration may prefer the target compound, making this a critical differentiator in compound selection.
ADMEBlood-Brain Barrier PermeabilityDrug Design
[1] yybyy. 5,6,7,8-tetrahydroquinoline-2-carbonitrile, CAS 150459-78-2. Accessed April 2026. View Source
Regioisomeric Differentiation: 2-Carbonitrile vs. 3-Carbonitrile
5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile (nitrile at C2) is regioisomeric to 5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS 135987-10-9, nitrile at C3) . While both share identical molecular formulas and weights (C10H8N2O, 172.18 g/mol), the differing nitrile substitution pattern is expected to confer distinct reactivity in cross-coupling reactions and divergent biological activity profiles due to altered electron density distribution and steric accessibility at the quinoline ring .
Regioisomer: 2-CN vs 3-CNClass-level
2-Carbonitrile vs 3-Carbonitrile positional isomer
Regioisomer identity must be verified; reactivity and SAR may differ.
No direct quantitative comparison; requires experimental validation.
Positional isomerism; no direct quantitative comparison available
Conditions
Structural comparison based on IUPAC nomenclature and CAS registry
Why This Matters
Regioisomers are distinct chemical entities with unique reactivity and biological properties. Procurement of the correct isomer is essential for maintaining synthetic route integrity and avoiding erroneous SAR interpretations. The 2-carbonitrile isomer offers a different vector for further derivatization compared to the 3-carbonitrile analog.
5-Oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile is commercially available from multiple vendors at purities of 96-97%, comparable to the 97-98% purities reported for the simpler 5-oxo-5,6,7,8-tetrahydroquinoline (CAS 53400-41-2) . However, the target compound incorporates both the 5-oxo and the 2-carbonitrile functionalities, offering a more advanced intermediate for convergent synthetic strategies.
Purity benchmarksSpecification review
96–97% vs simpler analog 97–98%
Purity range comparable; advanced intermediate may reduce synthetic steps.
Vendor-reported purity specifications from multiple independent suppliers
Why This Matters
While purity is comparable, the target compound provides a more advanced functional handle (nitrile) for further derivatization, reducing the number of synthetic steps required to reach complex target molecules and thereby potentially offsetting any marginal purity difference.
ProcurementQuality ControlSynthetic Building Blocks
The elevated TPSA of 53.75 Ų (+46.5% relative to the non-oxidized analog) suggests reduced passive blood-brain barrier permeability, making this compound a suitable scaffold for developing peripherally restricted therapeutic candidates where CNS exposure is undesirable . Researchers optimizing compounds for targets outside the CNS can leverage this property to mitigate CNS-mediated side effects.
Nitrile-Directed Synthesis of Heterocyclic Intermediates
The 2-carbonitrile group serves as a versatile synthetic handle for transformations such as hydrolysis to carboxylic acids, reduction to aminomethyl derivatives, or participation in cycloaddition reactions. The presence of the 5-oxo group introduces an additional hydrogen bond acceptor (H_Acceptors=3), which can influence reaction selectivity and improve solubility in polar aprotic solvents compared to non-oxygenated analogs .
Targeting H-Bond-Rich Binding Pockets
With three hydrogen bond acceptors and a TPSA of 53.75 Ų, 5-oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile is well-suited for engaging protein targets with polar binding sites or active sites rich in hydrogen bond donors . The compound's increased polarity relative to the non-oxidized comparator enhances its potential for forming specific, directional interactions that can improve binding affinity and selectivity in structure-based drug design campaigns.
Application
Selection Property
Validation Focus
Peripheral selectivity research
TPSA and H-bond acceptor profile
CNS permeability assay validation
Nitrile-directed heterocycle synthesis
2-carbonitrile reactivity
Reaction condition screening
H-bond-rich target engagement studies
H-bond acceptor count and TPSA context
Binding affinity and selectivity assays
Technical Documentation Hub
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validation/comparative pathways. Use the hub when you need more detail before procurement.